Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate
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Overview
Description
The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their wide range of biological activities . The benzyl group and carbamate group attached to the triazolopyrimidine core could potentially modify its properties and biological activity.
Molecular Structure Analysis
The compound contains a triazolopyrimidine core, which is a bicyclic structure containing a triazole ring fused with a pyrimidine ring. It also has a benzyl group and a carbamate group attached to it. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can participate in reactions such as ring-opening, isomerization , and others.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Some general properties can be inferred from its structure, such as its polarity and potential for hydrogen bonding. The exact properties would need to be determined experimentally .Scientific Research Applications
Therapeutic Applications in Metabolic Disorders
Compounds with [1,2,4]triazolo structures have been identified as potential therapeutic targets for metabolic disorders such as dyslipidemia, coronary heart disease, and diabetes due to their interaction with fatty acid-binding proteins (FABPs) .
Antimicrobial and Antitumor Applications
The pyrazolopyrimidine moiety is used in pharmaceutical compounds with a variety of medicinal applications including antimicrobial and antitumor activities .
Anticancer Agents
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives have been used as anticancer agents by suppressing the ERK signaling pathway .
Synthesis of Heterocyclic Compounds
The synthesis process involving [1,2,4]triazolo structures can lead to the creation of various heterocyclic compounds with potential pharmaceutical applications .
Development of Tricyclic Systems
Methodologies involving [1,2,3]-triazolo[1,5-a] structures are used for generating tricyclic systems that may have pharmaceutical relevance .
Pharmacological Activities
Compounds with triazolo structures exhibit diverse pharmacological activities including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral activities, and act as enzyme inhibitors .
Mechanism of Action
Future Directions
properties
IUPAC Name |
benzyl N-[2-oxo-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c25-16(10-21-18(26)27-12-14-5-2-1-3-6-14)19-8-4-7-15-9-20-17-22-13-23-24(17)11-15/h1-3,5-6,9,11,13H,4,7-8,10,12H2,(H,19,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLGRJUWWUKBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate |
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